REACTION_CXSMILES
|
[OH-:1].[K+].[Mn]([O-])(=O)(=O)=O.[K+].[F:9][C:10]12[CH2:19][CH:14]3[CH2:15][CH:16]([CH2:18][C:12]([C:20]([OH:22])=[O:21])([CH2:13]3)[CH2:11]1)[CH2:17]2>>[F:9][C:10]12[CH2:19][CH:14]3[CH2:15][C:16]([OH:1])([CH2:18][C:12]([C:20]([OH:22])=[O:21])([CH2:13]3)[CH2:11]1)[CH2:17]2 |f:0.1,2.3|
|
Name
|
|
Quantity
|
34.76 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
39.8 g
|
Type
|
reactant
|
Smiles
|
FC12CC3(CC(CC(C1)C3)C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
solution
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
CUSTOM
|
Details
|
was consumed (about 1.5 hours)
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
ADDITION
|
Details
|
Sodium bisulfite was added
|
Type
|
CUSTOM
|
Details
|
to remove MnO2
|
Type
|
FILTRATION
|
Details
|
the white suspension was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
EXTRACTION
|
Details
|
extracted with 95:5 EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC12CC3(CC(CC(C1)(C3)O)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |